![molecular formula C22H21NO5 B113987 (1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1212211-21-6](/img/structure/B113987.png)
(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Übersicht
Beschreibung
The compound "(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid" is a structurally complex molecule that is likely to be of interest due to its potential applications in pharmaceuticals or as a building block in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar bicyclic structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related bicyclic carboxylic acids is described in the papers provided. For instance, paper details a stereoselective synthesis of a bicyclic carboxylic acid with a tert-butoxycarbonyl group. The key to their synthesis was controlling the stereoselectivity of a cyclopropanation step, which is crucial for obtaining the desired enantiomer. Similarly, paper discusses an enantioselective synthesis of a 7-oxabicyclo[2.2.1]heptan carboxylic acid using enzymatic resolution, which is a method that could potentially be applied to the synthesis of the compound . Lastly, paper presents a synthesis of tetrahydrofuran dicarboxylic acid derivatives, which, while not the same, shares some structural features with the target compound, such as the bicyclic framework and carboxylic acid functionality.
Molecular Structure Analysis
The molecular structure of the compound of interest includes several stereocenters, as indicated by the (1R,2S,3R,4S) notation, and a bicyclic system, which is a common motif in the compounds discussed in the papers. The presence of a fluoren-9-ylmethoxycarbonyl group suggests a bulky protecting group that could influence the reactivity and stereochemical outcomes of reactions involving the amino group. The oxabicyclo[2.2.1]heptane structure is a rigid framework that can impart conformational stability to the molecule, which is beneficial for certain chemical reactions and binding interactions in biological systems.
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of the specific compound, they do provide insight into the reactivity of similar bicyclic carboxylic acids. The presence of carboxylic acid and amino functionalities in the compound suggests that it could undergo reactions typical of these functional groups, such as amide bond formation or esterification. The bicyclic framework may also undergo transformations such as ring-opening reactions under certain conditions, as seen in the synthesis of the tetrahydrofuran derivatives in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its molecular structure and the properties of similar compounds discussed in the papers. The presence of multiple stereocenters indicates that the compound will have chiral properties and may exist as enantiomers, which can have different physical properties and biological activities. The bicyclic structure and the bulky protecting group are likely to influence the compound's solubility and stability. The carboxylic acid group contributes to the compound's acidity and potential for hydrogen bonding, which can affect its solubility and reactivity.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Norcantharidin and its analogs, sharing structural similarities with the mentioned compound, have shown promising anticancer activities. These compounds, by virtue of structural modification, exhibit potential as protein phosphatase inhibitors. The exploration of norcantharidin analogs has been a fertile area for seeking effective anticancer compounds, underscoring the significance of structural analogs in enhancing activity and reducing toxicity (L. Deng & Shenlong Tang, 2011).
Bioisostere Development
The development of novel carboxylic acid bioisosteres, leveraging structural scaffolds similar to the mentioned compound, underscores the continuous quest for compounds with improved pharmacological profiles. These efforts aim to overcome challenges such as toxicity, metabolic stability, and membrane permeability, often associated with carboxylic acid-containing drugs. The innovation in creating these bioisosteres demonstrates the compound's utility in drug design, offering alternatives that could potentially address the limitations of existing drugs (C. Horgan & Timothy P. O’ Sullivan, 2021).
Catalytic Oxidation
The catalytic oxidation of cyclohexene, a process relevant to the chemical industry, can lead to a variety of products, including those structurally related to the discussed compound. Controllable oxidation reactions are synthetically valuable, and research in this area provides insights into selective catalytic oxidation processes. This highlights the compound's relevance in industrial applications, particularly in synthesizing intermediates with varied oxidation states and functional groups (Hongen Cao et al., 2018).
Wirkmechanismus
Without more specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be used in peptide synthesis, the Fmoc group would serve as a protecting group that can be removed under specific conditions to allow for the coupling of amino acids .
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would largely depend on its intended use. If it’s being used in peptide synthesis, future work could involve optimizing the synthesis and deprotection conditions, or exploring its use in the synthesis of different types of peptides .
Eigenschaften
IUPAC Name |
(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c24-21(25)19-17-9-10-18(28-17)20(19)23-22(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-20H,9-11H2,(H,23,26)(H,24,25)/t17-,18+,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGWFBWXFWDVGM-WCIQWLHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid | |
CAS RN |
1212211-21-6 | |
| Record name | diexo-3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



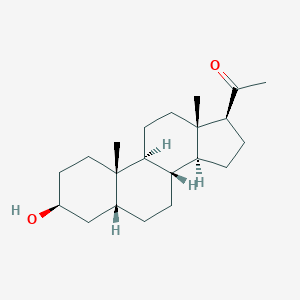


![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)


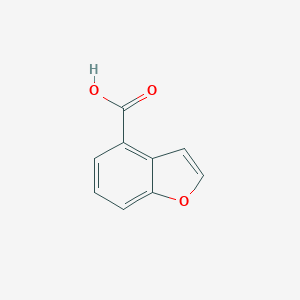
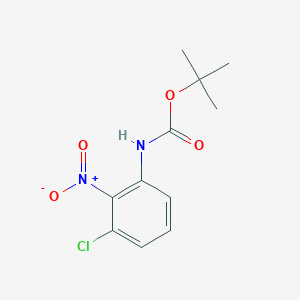
![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)

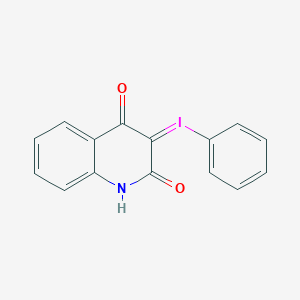
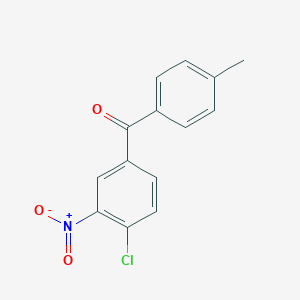
![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)
